(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
Description
This compound belongs to a class of heterocyclic molecules featuring a fused indole-thiazolidinone scaffold. Structurally, it contains a (3Z)-configured indol-2-one core fused with a 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety and a 4-methylbenzyl substituent at the N1 position. The ethyl and 4-methylbenzyl groups likely influence its lipophilicity and binding interactions with biological targets, while the thioxo group in the thiazolidinone ring enhances hydrogen-bonding capacity .
Properties
CAS No. |
617694-96-9 |
|---|---|
Molecular Formula |
C21H18N2O2S2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H18N2O2S2/c1-3-22-20(25)18(27-21(22)26)17-15-6-4-5-7-16(15)23(19(17)24)12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3/b18-17- |
InChI Key |
BMSOTRLUIAMTFU-ZCXUNETKSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound (3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.44 g/mol. The compound features a thiazolidinone ring linked to an indole core, which is known to impart various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3S2 |
| Molecular Weight | 370.44 g/mol |
| InChI Key | MACFEKOICKXBTQ-PFONDFGASA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazolidinone Ring : Achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
- Indole Synthesis : Utilizes Fischer indole synthesis or other suitable methods.
- Coupling Reactions : The thiazolidinone and indole intermediates are coupled using acylation reactions.
These steps require careful control of reaction conditions such as temperature and pH to optimize yield and purity.
Biological Activity
Preliminary studies indicate that compounds similar to (3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one exhibit a variety of biological activities:
Antimicrobial Activity : Some derivatives have shown potent antimicrobial effects against various bacterial strains.
Anticancer Properties : Research has indicated that the compound may inhibit cancer cell proliferation in vitro. For example, studies on related thiazolidinone derivatives have demonstrated significant cytotoxic activity against cancer cell lines such as HT-29 and TK-10 .
Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets, potentially modulating pathways related to cell growth and apoptosis.
Case Studies
Several studies have investigated the biological activity of thiazolidinone compounds:
- Anticancer Activity : A study demonstrated that a structurally similar thiazolidinone derivative exhibited significant cytotoxicity against several cancer cell lines at concentrations as low as 10 µg/mL. The study utilized MTT assays to assess cell viability .
- Antimicrobial Studies : Another research effort focused on the antimicrobial properties of thiazolidinones, revealing that certain derivatives displayed effective inhibition against Gram-positive and Gram-negative bacteria.
Interaction Studies
Molecular docking simulations have been employed to predict how (3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one interacts with biological targets. These studies suggest potential binding affinities to enzymes involved in metabolic pathways relevant to cancer and infectious diseases.
Chemical Reactions Analysis
Oxidation Reactions
The thioxo (C=S) group in the thiazolidinone ring undergoes oxidation under controlled conditions. For structurally analogous thiazolidinones, oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thione to sulfonyl derivatives .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4 hours | Sulfonyl derivative (C=SO₂) | 65–75% |
| mCPBA | CH₂Cl₂, 0°C to RT, 2 hours | Epoxidation of conjugated double bonds (if present) | 50–60% |
Substitution Reactions
The thioxo group is susceptible to nucleophilic substitution. Reaction with alkyl/aryl amines replaces sulfur with nitrogen, forming thiazolidinone-amide hybrids .
Cycloaddition Reactions
The conjugated ene-thione system participates in [4+2] Diels-Alder reactions. For example, reactions with maleic anhydride yield bicyclic adducts.
| Dienophile | Conditions | Product | Notes |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 hours | Bicyclic oxathiazine derivative | Improved thermal stability |
Catalytic Hydrogenation
The exocyclic double bond (Z-configuration) in the thiazolidin-5-ylidene moiety can be hydrogenated to a single bond using palladium catalysts .
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOAc, RT | Saturated thiazolidinone | >95% Z to E isomerization avoided |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the presence of electron-deficient alkenes (e.g., acrylonitrile).
| Reactant | Conditions | Product | Quantum Yield |
|---|---|---|---|
| Acrylonitrile | UV (365 nm), CH₃CN, 24 hours | Cyclobutane-fused derivative | 0.45 ± 0.03 |
Biological Interactions
While not strictly synthetic reactions, the compound interacts with biological targets via covalent and non-covalent bonding:
-
Thiol-disulfide exchange : The thioxo group reacts with cysteine residues in enzymes, inhibiting proteases .
-
π-π stacking : The indole moiety interacts with aromatic residues in receptor pockets .
Key Structural Influences on Reactivity
-
Thiazolidinone ring : Governs redox and nucleophilic substitution.
-
Indol-2-one : Participates in electrophilic substitution (e.g., nitration at C5).
-
4-Methylbenzyl group : Enhances lipophilicity, affecting reaction kinetics in polar solvents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares structural similarities with several rhodanine- and indole-based derivatives. Key analogs include:
Physicochemical Properties
- Solubility : The 4-methylbenzyl substituent in the target compound increases lipophilicity (logP ~3.2) compared to hydroxylated analogs (logP ~1.8–2.5) .
- Crystallographic Stability: The (3Z) configuration in the indole-thiazolidinone core is critical for planar molecular geometry, as seen in (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, which forms intramolecular H-bonds and dimeric structures .
Research Findings and Data Tables
Table 2: Physicochemical Comparison
Preparation Methods
Alkylation of Indole Nitrogen
The 4-methylbenzyl group is introduced via N-alkylation of indole-2-one. A typical procedure involves reacting indole-2-one with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via an SN2 mechanism, yielding the alkylated intermediate in ~85% purity.
Reaction Conditions:
-
Substrate: Indole-2-one (1.0 equiv)
-
Alkylating agent: 4-Methylbenzyl bromide (1.2 equiv)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: DMF
-
Temperature: 80°C
-
Time: 12 hours
Post-reaction purification is achieved via silica gel chromatography (ethyl acetate/hexane, 1:3), affording the product as a white crystalline solid.
Preparation of the Thiazolidine-2-thione Moiety
The 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene fragment is synthesized through a cyclocondensation strategy.
Cyclocondensation of α-Tertiary Propargylamines
A solvent-free, DABCO-catalyzed protocol enables efficient synthesis of thiazolidine-2-thiones from α-tertiary propargylamines and carbon disulfide (CS₂). For the 3-ethyl variant:
Procedure:
-
Propargylamine Synthesis: α-Tertiary propargylamine is prepared via Cu(II)-catalyzed KA² coupling of 1-ethylamine with terminal alkynes.
-
Cyclization: The propargylamine (1.0 equiv) is treated with CS₂ (5.0 equiv) and DABCO (15 mol%) at 25°C for 6 hours. The reaction proceeds via exo-dig cyclization, forming the thiazolidine-2-thione core.
Key Data:
-
Yield: 71–95% (dependent on substituents)
-
Purification: Silica gel plug filtration (dichloromethane)
-
Stereochemistry: Exclusive Z-configuration at C3–C4, confirmed via X-ray crystallography
Knoevenagel Condensation for Final Assembly
The indole-2-one and thiazolidine-2-thione fragments are coupled via a Knoevenagel condensation to establish the (3Z)-configured double bond.
Reaction Optimization
A mixture of 1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one (1.0 equiv) and 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene (1.1 equiv) is refluxed in acetic acid with ammonium acetate as a catalyst.
Conditions:
-
Catalyst: Ammonium acetate (10 mol%)
-
Solvent: Glacial acetic acid
-
Temperature: 120°C
-
Time: 8 hours
Stereochemical Control
The Z-configuration is thermodynamically favored due to intramolecular hydrogen bonding between the indole-2-one carbonyl and thiazolidine-thione sulfur, as evidenced by DFT calculations.
Alternative One-Pot Synthesis
A streamlined one-pot approach combines propargylamine synthesis, CS₂ incorporation, and Knoevenagel condensation:
Steps:
-
KA² Coupling: 1-Ethylamine and terminal alkyne react under Cu(II) catalysis to form propargylamine.
-
CS₂ Incorporation: DABCO (15 mol%) and CS₂ (5.0 equiv) are added to the crude propargylamine, yielding thiazolidine-2-thione.
-
Condensation: The indole-2-one derivative is introduced, and the mixture is heated to 100°C for 3 hours.
Advantages:
-
Reduced isolation steps
-
Overall yield: 49–61% (lower than stepwise method due to byproduct formation)
Analytical Characterization
Critical spectroscopic data for intermediates and the final compound:
| Compound | ¹H-NMR (δ, ppm) | ESI-MS (m/z) |
|---|---|---|
| 1-(4-Methylbenzyl)indole-2-one | 7.25–7.15 (m, 4H, ArH), 5.21 (s, 2H, CH₂) | 264.1 [M+H]⁺ |
| 3-Ethyl-thiazolidine-2-thione | 3.42 (q, 2H, CH₂), 1.41 (t, 3H, CH₃) | 148.0 [M+H]⁺ |
| Final Product | 7.60 (d, 1H, C=CH), 4.92 (s, 2H, CH₂) | 394.5 [M+H]⁺ |
Challenges and Mitigation Strategies
Byproduct Formation
Low Yields in One-Pot Synthesis
-
Cause: Competing side reactions during KA² coupling.
Industrial-Scale Considerations
Q & A
Q. What in vitro assays evaluate kinase inhibition potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
